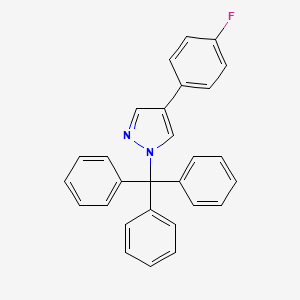

4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole

描述

4-Fluorophenol is a fluorophenol that is phenol in which the hydrogen para- to the hydroxy group has been replaced by a fluorine . It is a widely used intermediate in the industrial production of several drugs .

Synthesis Analysis

The synthesis of fluorophenol compounds often involves the use of reagents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) .Molecular Structure Analysis

The molecular structure of fluorophenol compounds can be analyzed using techniques such as density functional theory (DFT) with a 6–311++G(d,p) basis set .Chemical Reactions Analysis

Fluorophenol compounds can undergo various chemical reactions, including those involving flammable gases .Physical And Chemical Properties Analysis

4-Fluorophenol has a molecular weight of 112.10 g/mol and a formula of C6H5FO .科学研究应用

1. Benzyl (4-fluorophenyl)phenylphosphine oxide-modified epoxy resin

- Application Summary : This compound is used to improve the flame retardancy and dielectric properties of epoxy resin (EP). It’s particularly useful in the field of advanced electronic materials .

- Methods of Application : The compound is prepared by curing a mixture of benzyl (4-fluorophenyl)phenylphosphine oxide (BFPPO) and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS) .

- Results : The resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating when the phosphorus content was 0.9 wt.%. BFPPO-modified EP thermosets exhibited a lower heat release rate and total heat release compared to pure EP .

2. 4-Fluorophenylacetylene

- Application Summary : This compound is used as an intermediate in the synthesis of liquid crystals, pharmaceuticals, and organic compounds. It’s also used for vacuum deposition .

3. Schiff Base Metal (II) Complexes

- Application Summary : A series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), were synthesized and tested for their antibacterial activity .

- Methods of Application : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The metal complexes were synthesized in a methanolic medium .

- Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) .

4. Exciplex-Based Deep-Blue Organic Light-Emitting Diodes

- Application Summary : A compound, 2,5,8-tris(di(4-fluorophenyl)amine)-1,3,4,6,7,9,9b-heptaazaphenalene (HAP-3FDPA), was designed as an electron acceptor by integrating three bis(4-fluorophenyl)amine groups into a heptazine core for use in organic light-emitting diodes (OLEDs) .

- Methods of Application : The compound was used in an OLED containing an exciplex system as an emitting layer .

- Results : The OLED showed deep-blue emission with Commission Internationale de l’Eclairage coordinates of (0.16, 0.12), a peak luminance of 15,148 cd m −2, and a rather high maximum external quantum efficiency of 10.2% along with a low roll-off .

5. Schiff Base Metal (II) Complexes

- Application Summary : A series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), were synthesized and tested for their antibacterial activity .

- Methods of Application : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The metal complexes were synthesized in a methanolic medium .

- Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) .

6. Gas Permeation Properties of Soluble Aromatic Polyimides

- Application Summary : A series of new organic polyimides were synthesized from 4-fluoro-4’4"-diaminotriphenylmethane and four different aromatic dianhydrides. These polyimides exhibited good thermal stability and solubility in polar aprotic solvents .

- Methods of Application : The polyimides were synthesized through a one-step, high-temperature, direct polycondensation in m-cresol at 180–200 °C .

- Results : The resulting polyimides were used to prepare dense membranes by solution casting and solvent evaporation. These membranes were evaluated for their gas transport properties (permeability, diffusivity, and solubility coefficients) toward pure hydrogen, helium, oxygen, nitrogen, methane, and carbon dioxide gases .

安全和危害

未来方向

属性

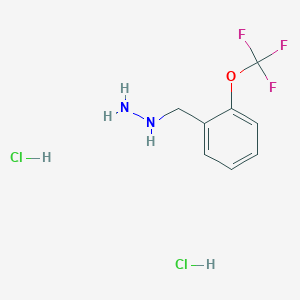

IUPAC Name |

4-(4-fluorophenyl)-1-tritylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21FN2/c29-27-18-16-22(17-19-27)23-20-30-31(21-23)28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUVEINQDUOODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1398525.png)

![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one](/img/structure/B1398534.png)

![5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1398542.png)

![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B1398544.png)

![Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398547.png)

![Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398548.png)